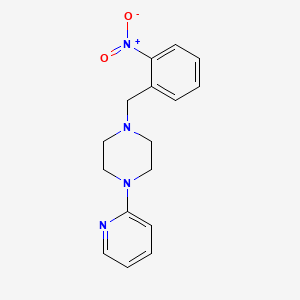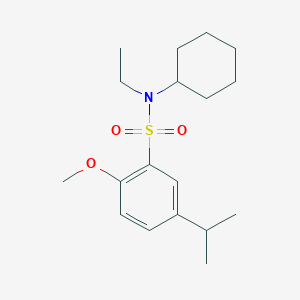
N-(3,5-dichloro-4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichloro-4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It is one of the most commonly prescribed drugs in the world, with over 30 million prescriptions filled annually in the United States alone.
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Diclofenac has also been shown to be effective in the treatment of migraine headaches and dysmenorrhea.
作用機序
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response, pain, and fever. By inhibiting COX enzymes, N-(3,5-dichloro-4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide reduces the production of prostaglandins, resulting in a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the levels of antioxidants in the body. Diclofenac has also been shown to have a protective effect on the liver and to reduce the risk of liver damage caused by toxins.
実験室実験の利点と制限
Diclofenac has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, with a large body of literature available on its properties and effects. However, there are also limitations to the use of N-(3,5-dichloro-4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide in lab experiments. It can have variable effects depending on the dose and route of administration. It can also have interactions with other drugs and can be toxic at high doses.
将来の方向性
There are a number of future directions for research on N-(3,5-dichloro-4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide. One area of interest is the development of new formulations of this compound that can improve its efficacy and reduce its side effects. Another area of interest is the investigation of the long-term effects of this compound use, particularly on the liver and other organs. Finally, there is a need for further research on the mechanisms of action of this compound and its interactions with other drugs and compounds.
Conclusion:
In conclusion, this compound is a widely used NSAID that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It works by inhibiting the activity of COX enzymes, resulting in a reduction in inflammation, pain, and fever. Diclofenac has a number of advantages for use in lab experiments, but also has limitations that must be taken into account. There are a number of future directions for research on this compound, including the development of new formulations and the investigation of its long-term effects.
合成法
Diclofenac can be synthesized by reacting 2-(3-methylphenoxy)acetic acid with 3,5-dichloro-4-hydroxyaniline in the presence of thionyl chloride. The resulting product is then hydrolyzed to form N-(3,5-dichloro-4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide.
特性
IUPAC Name |
N-(3,5-dichloro-4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-9-3-2-4-11(5-9)21-8-14(19)18-10-6-12(16)15(20)13(17)7-10/h2-7,20H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZBOCIMTSZANA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C(=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(1H-benzimidazol-2-ylmethyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5702250.png)
![3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B5702268.png)



![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5702308.png)

![N-benzyl-2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5702317.png)
![5-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5702328.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5702349.png)
![5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile](/img/structure/B5702350.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5702368.png)
